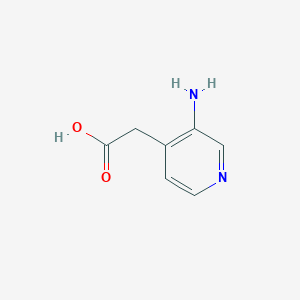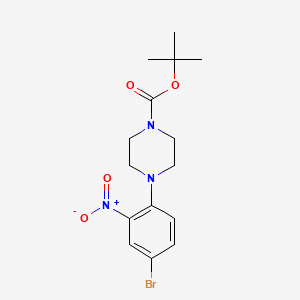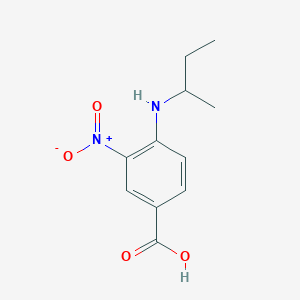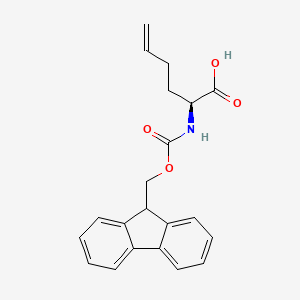
2-(2-Iodophenyl)-N,N-dimethylacetamide
Vue d'ensemble
Description
The compound “2-(2-Iodophenyl)-N,N-dimethylacetamide” is an amide derivative of 2-iodophenylacetic acid. The 2-iodophenyl group indicates that it has an iodine atom on the second carbon of the phenyl ring. The N,N-dimethylacetamide portion suggests that it has a carbonyl (C=O) group bonded to a nitrogen atom, which is further bonded to two methyl (CH3) groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with an iodine atom attached to the second carbon. This would be connected to a carbonyl group, which is then connected to a nitrogen atom. The nitrogen atom would have two methyl groups attached .Chemical Reactions Analysis
Amides, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also participate in the formation of other amides through acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a polar carbonyl group, which could result in hydrogen bonding. The presence of the iodine atom could make the compound relatively heavy and possibly increase its boiling and melting points .Applications De Recherche Scientifique
Gas Separation Membranes
One application of this compound is in the development of poly(ether imide)s (PEIs) for gas separation membranes. The inherent properties of these polymers, such as solubility in polar solvents, thermal stability, and mechanical strength, make them suitable for high-performance applications in gas separation (Dinari, Ahmadizadegan, & Asadi, 2015).
Spectroscopy of Porphyrins
The compound has been utilized in the synthesis and spectroscopy of N-confused tetraphenylporphyrins (H2NCTPPs). These macrocycles, modified with various substituents, are studied for their absorption and fluorescence properties, which are essential for applications in materials science and catalysis (Shaw, Garrison, Alemán, Ziegler, & Modarelli, 2004).
Stabilization of Phenyl-Selenides
Another application is in the stabilization of phenyl-selenide ions in N,N-dimethylacetamide. This research is critical in understanding the reactivity and potential applications of selenides in organic synthesis (Ahrika, Auger, & Paris, 1999).
Synthesis of Organic Compounds
The compound is also used as a reagent in the synthesis of various organic compounds. This includes its use in high-temperature solution polymerization and as a solvent or reagent in various organic reactions (Le Bras & Muzart, 2018).
Photocatalytic CO2 Reduction
Research has been conducted on the use of N,N-dimethylacetamide in photocatalytic CO2 reduction. This is a significant area of research, particularly in the context of renewable energy and climate change mitigation (Kuramochi, Kamiya, & Ishida, 2014).
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of heterocyclic compounds, such as furo[3,2-c]quinolin-4(5H)-one, through palladium-catalyzed cyclization. This process is crucial in pharmaceutical and agrochemical research (Lindahl, Carroll, Quinn, & Ripper, 2006).
Cellulosic Material Degradation
In the field of material science, this compound has been studied for its role in the degradation of cellulosic materials. Understanding this process is important for both the pulp and paper industry and in the development of bio-based materials (Potthast, Rosenau, Sixta, & Kosma, 2002).
Sulfamoylation of Hydroxyl Groups
It also finds application in the sulfamoylation of hydroxyl groups, a reaction relevant in organic synthesis and pharmaceutical chemistry (Okada, Iwashita, & Koizumi, 2000).
Analytical Chemistry and Drug Metabolism
In analytical chemistry and drug metabolism, this compound is quantified in pediatric plasma to understand its role as an excipient in intravenous formulations, which is critical for dosage and safety considerations (Rosser et al., 2023).
Organic Synthesis
Finally, it serves as a versatile agent in organic synthesis, including in reactions like N-acetylation of amines. Such reactions are fundamental in synthesizing a wide range of organic compounds, including pharmaceuticals (Chikkulapalli et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-iodophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRJYYNQKBYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512274 | |
| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75117-26-9 | |
| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-(2-Iodophenyl)-N,N-dimethylacetamide a crucial intermediate in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A1: this compound (4) plays a vital role in this specific synthetic route due to the iodine atom's reactivity. It undergoes an Ullmann coupling reaction with another key intermediate, 2,6-Dichloro-4-methoxyaniline (7). This reaction forms a carbon-carbon bond between the two molecules, ultimately leading to the formation of the diphenylamine structure present in diclofenac. The utilization of this specific intermediate allows for the incorporation of the desired deuterium labels from the starting material, five-deuterium-labelled phenyl acetic acid, into the final compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)




